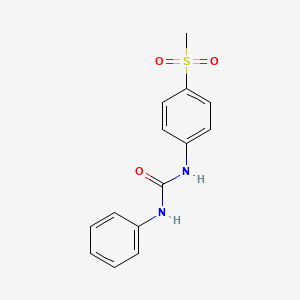
1-(4-(Methylsulfonyl)phenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylsulfonyl)phenyl)-3-phenylurea is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(Methylsulfonyl)phenyl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial applications. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C15H16N2O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it has been studied for its role as a modulator of inflammatory responses through the N-formyl peptide receptor like-1 (FPRL-1), which is involved in leukocyte trafficking and inflammatory processes .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. This activity is mediated through the modulation of FPRL-1, promoting the resolution of inflammation by inhibiting neutrophil migration and enhancing monocyte clearance of apoptotic cells .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. A study highlighted that derivatives containing the methylsulfonyl group demonstrated promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating effective antibacterial action .
Study on Antibacterial Efficacy
A specific study evaluated the antibacterial activity of a series of derivatives related to this compound. The results showed that one derivative exhibited an MIC of 3.9 μg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity while showing no activity against Escherichia coli at lower concentrations. This suggests a selective mechanism that could be leveraged for therapeutic applications .
| Bacterial Species | Activity (MIC) | Gram Stain | Morphology |
|---|---|---|---|
| Staphylococcus aureus | Active (3.9 μg/mL) | Positive | Spherical |
| Paracoccus sp. | Active (7.8 μg/mL) | Negative | Rod |
| Achromobacter xylosoxidans | Active (3.9 μg/mL) | Negative | Rod |
| Escherichia coli K-12 | Not active | Negative | Rod |
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-20(18,19)13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) |
Clave InChI |
BNCVKEKVEUVIPN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















